2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid
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Overview
Description
2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid typically involves multicomponent reactions (MCRs). One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of MCRs and catalytic conditions can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyran derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various pyran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran core and exhibit comparable biological activities.
4H-Pyran-4-one derivatives: These compounds also contain a pyran ring and are known for their diverse biological properties.
Uniqueness
2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential interactions with biological targets .
Properties
CAS No. |
62558-98-9 |
---|---|
Molecular Formula |
C25H20O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid |
InChI |
InChI=1S/C25H20O3/c1-17-21(25(26)27)22(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)24(28-17)20-15-9-4-10-16-20/h2-16,22H,1H3,(H,26,27) |
InChI Key |
BCAOENYWJIFTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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